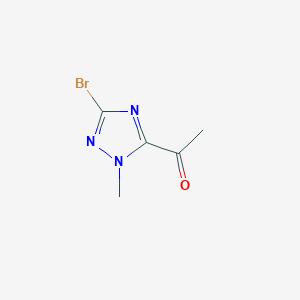
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a bromo substituent at the 5-position and a methyl group at the 2-position of the triazole ring, along with an ethanone group at the 3-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-2-methyl-1H-[1,2,4]triazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using common reagents like sodium borohydride or potassium permanganate, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Triazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparación Con Compuestos Similares
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity and a broader spectrum.
Trazodone: An antidepressant that also contains a triazole ring.
The uniqueness of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C5H6BrN3O |
|---|---|
Peso molecular |
204.02 g/mol |
Nombre IUPAC |
1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C5H6BrN3O/c1-3(10)4-7-5(6)8-9(4)2/h1-2H3 |
Clave InChI |
JYEMOLNDQBWOIH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=NN1C)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













